molecular formula C18H17N3O B12376751 1-Methyl-3,5-bis-pyridin-2-ylmethylene-piperidin-4-one

1-Methyl-3,5-bis-pyridin-2-ylmethylene-piperidin-4-one

Cat. No.: B12376751
M. Wt: 291.3 g/mol
InChI Key: VCLPNFMJSSBBKX-WFYKWJGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UBS109 is a synthetic analog of curcumin, a natural compound found in turmeric. It has been developed to enhance the bioavailability and potency of curcumin, which is known for its anti-inflammatory and anticancer properties. UBS109 has shown promising results in promoting osteoblast differentiation and mineralization, making it a potential candidate for bone tissue engineering and osteoporosis research .

Preparation Methods

The synthesis of UBS109 involves several steps, starting with the preparation of the curcumin analog. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

UBS109 undergoes various chemical reactions, including:

    Oxidation: UBS109 can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: UBS109 can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted analogs .

Scientific Research Applications

UBS109 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

UBS109 is compared with other curcumin analogs such as EF31 and ECMN909. While all these compounds share similar structural features, UBS109 has unique properties that make it stand out:

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

(3E,5E)-1-methyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one

InChI

InChI=1S/C18H17N3O/c1-21-12-14(10-16-6-2-4-8-19-16)18(22)15(13-21)11-17-7-3-5-9-20-17/h2-11H,12-13H2,1H3/b14-10+,15-11+

InChI Key

VCLPNFMJSSBBKX-WFYKWJGLSA-N

Isomeric SMILES

CN1C/C(=C\C2=CC=CC=N2)/C(=O)/C(=C/C3=CC=CC=N3)/C1

Canonical SMILES

CN1CC(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)C1

Origin of Product

United States

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